

A Comparative Guide to the X-ray Crystal Structure Analysis of Propiophenone Derivatives

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Compound of Interest

Compound Name: 3',4',5'-Trifluoropropiophenone

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This guide provides a comparative overview of **3',4',5'-Trifluoropropiophenone** and related propiophenone analogues. While a detailed, publicly available X-ray crystal structure for **3',4',5'-Trifluoropropiophenone** is not available in peer-reviewed literature, this guide offers a comparison based on known chemical properties and presents a standardized experimental protocol for determining such crystallographic data. The likely repository for the crystal structure data of a related compound is the Cambridge Crystallographic Data Centre (CCDC).

Comparative Analysis of Propiophenone Analogues

The introduction of fluorine atoms to the phenyl ring of propiophenone can significantly alter its physicochemical properties, including electronics, lipophilicity, and metabolic stability. These modifications are of great interest in drug design and materials science. Below is a comparison of **3',4',5'-Trifluoropropiophenone** with its non-fluorinated parent compound and other fluorinated derivatives.

Property	3',4',5'-Trifluoropropiophenone	Propiophenone	4'-Fluoropropiophenone	2',4'-Difluoropropiophenone
Molecular Formula	C ₉ H ₇ F ₃ O	C ₉ H ₁₀ O[1][2]	C ₉ H ₉ FO[3][4]	C ₉ H ₈ F ₂ O[5]
Molecular Weight	188.15 g/mol	134.18 g/mol [2]	152.17 g/mol [3][4]	170.16 g/mol [6]
CAS Number	220227-74-7	93-55-0[2]	456-03-1[3]	85068-30-0[5]
Appearance	Not specified	Colorless liquid[2]	Clear liquid[3]	Not specified
Boiling Point	Not specified	218 °C[2]	100-102 °C at 22 mmHg[3]	51-52 °C at 1.5 mmHg[6]
Melting Point	Not specified	17-19 °C	Not specified	Not specified
Density	Not specified	1.009 g/mL at 25 °C	1.096 g/mL at 25 °C[3]	1.193 g/mL at 25 °C[6]

Experimental Protocol for Single-Crystal X-ray Diffraction

The following is a detailed methodology for the determination of the crystal structure of a small organic molecule like **3',4',5'-Trifluoropropiophenone**.

1. Crystal Growth:

- Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
- A variety of solvents should be screened, including but not limited to hexane, ethyl acetate, dichloromethane, methanol, and mixtures thereof.
- The process is carried out at a constant temperature in a vibration-free environment to promote the formation of high-quality, single crystals.

2. Crystal Selection and Mounting:

- A suitable crystal, typically 0.1-0.3 mm in each dimension and free of visible defects, is selected under a microscope.
- The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
- The mounted crystal is then flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

3. Data Collection:

- Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector (e.g., CCD or CMOS).
- A series of diffraction images are collected as the crystal is rotated through a range of angles.
- The data collection strategy is designed to ensure a high-resolution, complete dataset with adequate redundancy.

4. Data Processing and Structure Solution:

- The raw diffraction images are processed to integrate the reflection intensities and determine the unit cell parameters.
- The crystal system and space group are determined from the symmetry of the diffraction pattern and systematic absences.
- The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

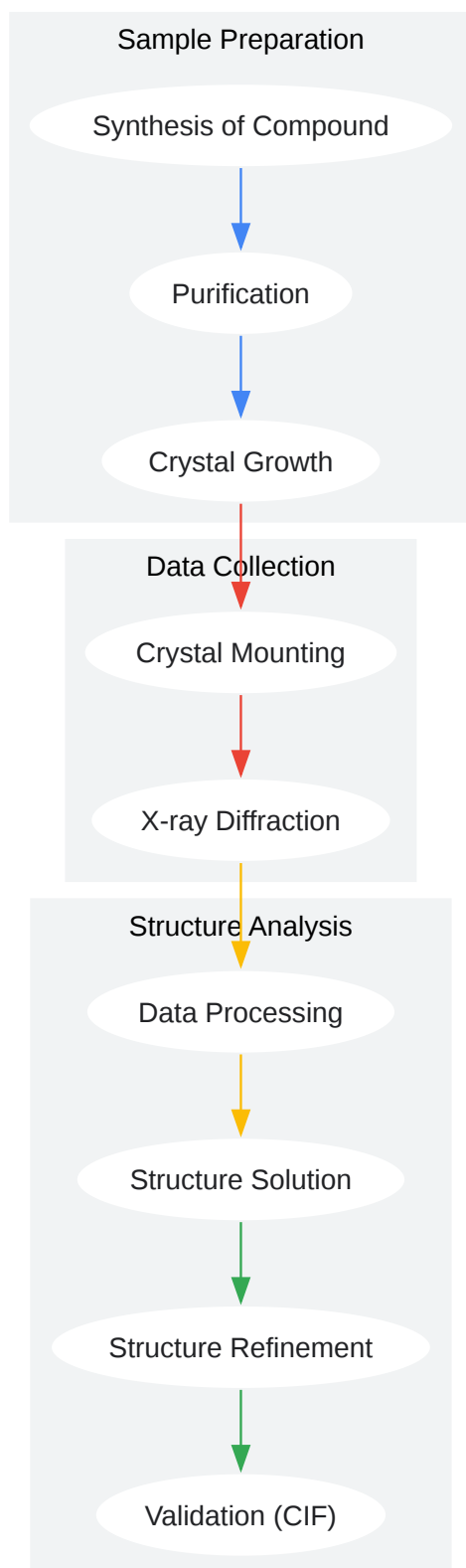
5. Structure Refinement:

- The initial structural model is refined against the experimental data using full-matrix least-squares methods.

- Anisotropic displacement parameters are refined for non-hydrogen atoms.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final refined structure is validated using crystallographic software to check for consistency and quality.

Visualization of the Experimental Workflow

The logical flow of the single-crystal X-ray diffraction experiment is illustrated below.



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Caption: Workflow for Single-Crystal X-ray Structure Determination.

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